molecular formula C30H24NO2P B6347230 (2R)-1-(11bS)-(Dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-yl)-2-methyl-1,2,3,4-tetrahydroquinoline, 98% CAS No. 1186392-32-4

(2R)-1-(11bS)-(Dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-yl)-2-methyl-1,2,3,4-tetrahydroquinoline, 98%

Cat. No. B6347230
CAS RN: 1186392-32-4
M. Wt: 461.5 g/mol
InChI Key: YFCZGDQGHCIHNB-HXUWFJFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R)-1-(11bS)-(Dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-yl)-2-methyl-1,2,3,4-tetrahydroquinoline, 98% is a useful research compound. Its molecular formula is C30H24NO2P and its molecular weight is 461.5 g/mol. The purity is usually 95%.
The exact mass of the compound (2R)-1-(11bS)-(Dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-yl)-2-methyl-1,2,3,4-tetrahydroquinoline, 98% is 461.15446601 g/mol and the complexity rating of the compound is 678. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality (2R)-1-(11bS)-(Dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-yl)-2-methyl-1,2,3,4-tetrahydroquinoline, 98% suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2R)-1-(11bS)-(Dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-yl)-2-methyl-1,2,3,4-tetrahydroquinoline, 98% including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antitumor Activity

(2R)-1-(11bS)-(Dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-yl)-2-methyl-1,2,3,4-tetrahydroquinoline has been studied for its potential antitumor properties. A study by Brandt and Jedliński (1985) revealed that related compounds showed anticancer activity against P388 leukemia in vivo, with a notable correlation between electronic structures and antitumor activities (Brandt & Jedliński, 1985).

Asymmetric Catalysis

Nakano, Tanaka, and Nozaki (2006) explored the use of related compounds in asymmetric hydroformylation of vinylfurans, achieving high regio- and enantioselectivities. This demonstrates its potential in stereoselective synthesis, which is crucial in pharmaceuticals and fine chemicals manufacturing (Nakano, Tanaka, & Nozaki, 2006).

Antimicrobial Activity

A study by Haranath et al. (2005) on the synthesis of 4-a-Arylamino benzyl dinaphtho derivatives, structurally similar to the compound , showed notable antimicrobial activity. This suggests potential applications in developing new antimicrobial agents (Haranath et al., 2005).

Chemical Stability in Catalysis

Balogh et al. (2017) conducted a study on phosphine-phosphoramidites, which are related to the compound of interest. They found these compounds to exhibit excellent chemical stability, making them efficient catalysts in asymmetric hydrogenation of imines. This indicates potential applications in catalysis, particularly in reactions requiring stable and efficient catalysts (Balogh et al., 2017).

properties

IUPAC Name

(2R)-1-(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)-2-methyl-3,4-dihydro-2H-quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H24NO2P/c1-20-14-15-23-10-4-7-13-26(23)31(20)34-32-27-18-16-21-8-2-5-11-24(21)29(27)30-25-12-6-3-9-22(25)17-19-28(30)33-34/h2-13,16-20H,14-15H2,1H3/t20-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFCZGDQGHCIHNB-HXUWFJFHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=CC=CC=C2N1P3OC4=C(C5=CC=CC=C5C=C4)C6=C(O3)C=CC7=CC=CC=C76
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CCC2=CC=CC=C2N1P3OC4=C(C5=CC=CC=C5C=C4)C6=C(O3)C=CC7=CC=CC=C76
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H24NO2P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R)-1-(11bR)-(Dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-yl)-2-methyl-1,2,3,4-tetrahydroquinoline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2R)-1-(11bS)-(Dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-yl)-2-methyl-1,2,3,4-tetrahydroquinoline, 98%
Reactant of Route 2
Reactant of Route 2
(2R)-1-(11bS)-(Dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-yl)-2-methyl-1,2,3,4-tetrahydroquinoline, 98%
Reactant of Route 3
Reactant of Route 3
(2R)-1-(11bS)-(Dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-yl)-2-methyl-1,2,3,4-tetrahydroquinoline, 98%
Reactant of Route 4
(2R)-1-(11bS)-(Dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-yl)-2-methyl-1,2,3,4-tetrahydroquinoline, 98%
Reactant of Route 5
(2R)-1-(11bS)-(Dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-yl)-2-methyl-1,2,3,4-tetrahydroquinoline, 98%
Reactant of Route 6
(2R)-1-(11bS)-(Dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-yl)-2-methyl-1,2,3,4-tetrahydroquinoline, 98%

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